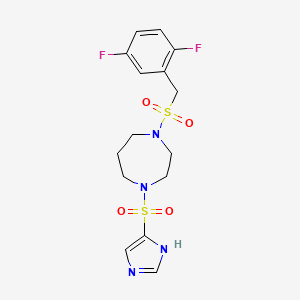

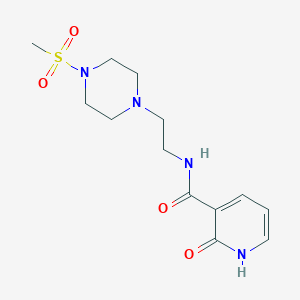

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-difluorobenzyl)sulfonyl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-difluorobenzyl)sulfonyl)-1,4-diazepane is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as DISS and has been synthesized using various methods, including the use of imidazole and diazepane as starting materials.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Ugi Multicomponent Reaction and Cyclization : A study by Banfi et al. (2007) explored the synthesis of diazepane systems using Ugi multicomponent reactions followed by intramolecular SN2 reactions. This method efficiently creates 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones.

Diazo-Transfer Reagent Synthesis : Potter et al. (2016) developed an updated synthesis procedure for imidazole-1-sulfonyl azide hydrogen sulfate, a valuable reagent for diazo-transfer reactions. This synthesis method avoids the risks associated with the parent compound, making it more stable and safer for use in chemical syntheses (Potter et al., 2016).

Olefin Epoxidation Catalysts : Research by Sankaralingam and Palaniandavar (2014) examined manganese(III) complexes involving diazepane ligands as catalysts for olefin epoxidation. Their work highlights the effect of the Lewis basicity of ligands on reactivity, offering insights into fine-tuning chemical reactions involving diazepane derivatives (Sankaralingam & Palaniandavar, 2014).

Applications in Synthesis of Heterocyclic Compounds

Synthones for Heterocyclic Compounds : Zibinsky and Fokin (2013) demonstrated that 1-sulfonyl-1,2,3-triazoles, accessible through copper-catalyzed azide-alkyne cycloaddition, can serve as precursors to reactive intermediates useful in the synthesis of various heterocycles. These intermediates are significant in both synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).

Ionic Liquids with Aromatic Functionality : Tao and Simon (2015) studied imidazolium-based ionic liquids with aromatic groups, which included diazepane derivatives. These studies offer insights into the properties of these ionic liquids, such as their rheological behavior, and expand their potential applications in various fields (Tao & Simon, 2015).

Reagent Design and Synthesis

Diazotransfer Reagent : Goddard-Borger and Stick (2007) reported the design of a new diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride. This reagent demonstrates efficient conversion of primary amines into azides and methylene substrates into diazo compounds, showcasing its utility in diverse chemical synthesis processes (Goddard-Borger & Stick, 2007).

Metal Carbene Precursors : Ren et al. (2017) explored 4-diazoisochroman-3-imines as metal carbene precursors, highlighting their utility in synthesizing isochromene derivatives. This research opens up new avenues for the application of diazepane derivatives in organic synthesis (Ren et al., 2017).

Propiedades

IUPAC Name |

1-[(2,5-difluorophenyl)methylsulfonyl]-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N4O4S2/c16-13-2-3-14(17)12(8-13)10-26(22,23)20-4-1-5-21(7-6-20)27(24,25)15-9-18-11-19-15/h2-3,8-9,11H,1,4-7,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLRJPXWFZPNHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-difluorobenzyl)sulfonyl)-1,4-diazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

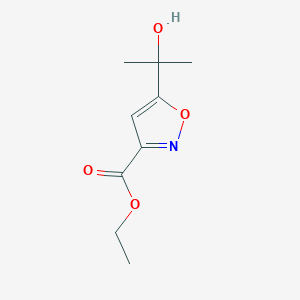

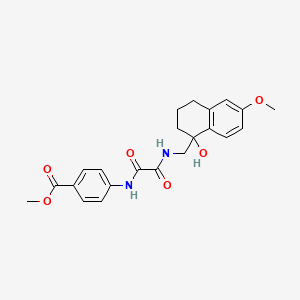

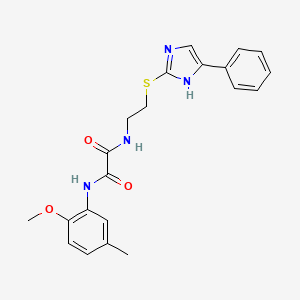

![[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2733481.png)

![6-oxo-N-(4-propoxybenzyl)-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2733486.png)

![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2733487.png)

![(3Z)-3-[(4-Fluorophenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B2733488.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733489.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2733496.png)